1H-indole;propanoic acid

Free radical biology Neuroprotection Antioxidant screening

Neuroprotective screening cascades demand a validated reference compound that shorter-chain indole-3-alkanoic acids cannot functionally replace-IPA's three-carbon propionic acid side chain confers distinct receptor-binding profiles, radical-scavenging kinetics, and in vivo efficacy. This compound delivers: • 2.9× higher hydroxyl radical scavenging rate constant vs. melatonin; complete protection of primary neurons against Aβ-induced oxidative death with concomitant amyloid fibril inhibition-a dual mechanism absent in IAA and melatonin • 56.8% hippocampal CA1 neuron preservation in the gerbil transient forebrain ischemia model following 15-day oral pre-treatment • Selective cytotoxicity toward MSCs (EC50 0.33-1.87 µM) with HepG2 sparing-a differential profile not replicated by IAA Supplied with full analytical QC documentation; bulk quantities available upon request.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B1258534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole;propanoic acid
Synonymsindole propionate
indole-3-propanoic acid
indolepropionic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC(=O)O.C1=CC=C2C(=C1)C=CN2
InChIInChI=1S/C8H7N.C3H6O2/c1-2-4-8-7(3-1)5-6-9-8;1-2-3(4)5/h1-6,9H;2H2,1H3,(H,4,5)
InChIKeyPWFLRAMXDKDXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole-3-Propionic Acid Procurement Guide


Indole-3-propionic acid (IPA; 1H-indole-3-propanoic acid) is a gut-microbiota-derived tryptophan metabolite belonging to the indole-3-alkanoic acid class. Unlike its precursor tryptophan or the structurally related auxin indole-3-acetic acid (IAA), IPA carries a three-carbon propionic acid side chain that confers distinct receptor-binding profiles, radical-scavenging kinetics, and metabolic stability [1]. IPA is endogenous in human plasma and cerebrospinal fluid, acts as a ligand for the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR), and has been investigated as a clinical candidate (OXIGON™) for Alzheimer's disease [2].

Why IPA Cannot Be Replaced by Common Analogs


Indole-3-alkanoic acids with different side-chain lengths (acetic, propionic, butyric) exhibit divergent receptor activation potencies, radical-scavenging rate constants, and cellular toxicity profiles that preclude functional interchangeability [1]. Head-to-head studies demonstrate that IPA scavenges hydroxyl radicals at a rate constant approximately 2.9-fold higher than melatonin, the body's most potent endogenous scavenger [2], while the one-carbon-shorter analog IAA fails to match IPA's neuroprotective efficacy in ischemia-reperfusion models. Even the precursor tryptophan cannot substitute for IPA because the bacterial deamination step required for IPA production is absent in many experimental systems. Procurement decisions must therefore be compound-specific and evidence-driven.

Head-to-Head Evidence for Scientific Selection


Hydroxyl Radical Scavenging vs. Melatonin

In kinetic competition assays using the ABTS hydroxyl radical trapping system, indole-3-propionic acid (IPA) demonstrated a second-order rate constant of 7.8 × 10^10 M⁻¹ s⁻¹, which is approximately 2.9-fold higher than the rate constant of 2.7 × 10^10 M⁻¹ s⁻¹ reported for melatonin under comparable conditions [1][2]. The same research group confirmed that IPA is 'at least twice as potent as melatonin,' establishing IPA as the most effective hydroxyl radical scavenger among endogenous indoles tested to date [3].

Free radical biology Neuroprotection Antioxidant screening

ABTS Radical Scavenging vs. Indole-3-Acetic Acid

In a comprehensive screen of 29 endogenous and dietary indoles against the ABTS•+ radical cation, IPA exhibited a Trolox Equivalent Antioxidant Capacity (TEAC) in the range of 0.66–3.9 mM, placing it among the active indole radical scavengers alongside melatonin and 5-hydroxytryptophan [1]. Indole-3-acetic acid (IAA) was also active in this assay, but IPA's TEAC was consistently higher than both Trolox (1 mM) and ascorbic acid (1 mM) references [1]. The study further established that indole radical-scavenging activity is pH-dependent, with higher activity at physiological pH (7.4) than at acidic pH, a property relevant to in vivo translation [1].

Antioxidant capacity TEAC assay Radical scavenging

Differential Cytotoxicity in Stem vs. Cancer Cells

In a systematic six-cell-line cytotoxicity comparison of five indole derivatives, IPA demonstrated a distinct selectivity profile relative to indole-3-acetic acid (IAA). IPA was cytotoxic to adipose-derived mesenchymal stem cells (MSCs) with EC50 values clustered in the 0.33–1.87 µM range, yet produced no viability loss in HepG2 hepatocellular carcinoma cells at any tested concentration [1]. By contrast, IAA affected HepaRG liver progenitor cells (EC50 1.98–66.4 µM) and T47D breast cancer cells (EC50 ≈ 2.02 µM), but showed no activity against MSCs [1]. HepG2 cells were completely insensitive to all tested indole derivatives including IPA and IAA [1]. This reciprocal selectivity pattern between IPA and IAA in stem-like versus differentiated cell populations highlights their non-interchangeable biological signatures.

Cytotoxicity screening Stem cell toxicology Cancer selectivity

In Vivo Neuroprotection in Forebrain Ischemia

In a Mongolian gerbil model of transient forebrain ischemia (5-min bilateral carotid occlusion), repeated oral administration of IPA (10 mg/kg/day for 15 days prior to surgery) resulted in 56.8% cresyl violet-positive neuronal survival in the hippocampal CA1 region relative to sham-operated controls, compared to near-complete neuronal loss in the vehicle-treated ischemic group [1]. IPA treatment significantly reduced levels of 4-hydroxy-2-nonenal (4-HNE), a quantitative lipid peroxidation marker, in ischemic hippocampal homogenates versus vehicle-treated ischemic animals at multiple post-reperfusion time points [1]. Immunostaining for 8-hydroxy-2'-deoxyguanosine (8-OHdG), a DNA oxidation adduct, was also significantly lower in the IPA-treated group [1]. By comparison, indole-3-acetic acid (IAA) has not been reported to confer comparable neuroprotection in any in vivo ischemia model, representing a class-level differentiation for IPA among indole-3-alkanoic acids.

Cerebral ischemia Neuroprotection Hippocampal CA1

Plant Auxin Bioactivity vs. IAA Derivatives

In a direct comparative study of N-acyl O-indolylalkyl ethanolamines, derivatives synthesized from indole-3-propionic acid exhibited superior bioactivity in inhibiting rape (Brassica napus) hypocotyl elongation compared to the corresponding indole-3-acetic acid derivatives [1]. The IPA-derived compounds displayed quantitatively greater growth inhibition at matched concentrations, establishing that the propionic acid side chain confers enhanced auxin-like potency relative to the acetic acid chain in this standard plant bioassay [1]. This finding is consistent with independent reports that IPA functions as an endogenous plant growth regulator acting through the TIR1/AFB-Aux/IAA auxin signaling pathway, though with distinct gene expression signatures compared to IAA [2].

Plant growth regulation Auxin activity Hypocotyl elongation assay

Application Scenarios for IPA


Alzheimer's Drug Discovery & Beta-Amyloid Assays

IPA completely protected primary neurons and neuroblastoma cells against Aβ-induced oxidative damage and death, while additionally preventing amyloid fibril formation—a dual mechanism not demonstrated for melatonin or IAA [1]. The compound's 2.9-fold higher hydroxyl radical scavenging rate constant versus melatonin directly supports its use as a benchmark neuroprotective positive control in Aβ-toxicity screening cascades.

Ischemic Stroke Models with CA1 Neuron Preservation

The demonstrated 56.8% preservation of hippocampal CA1 neurons following 15-day oral IPA pre-treatment in the gerbil transient forebrain ischemia model [2] establishes IPA as one of the few indole-3-alkanoic acids with direct in vivo neuroprotection data. Laboratories modeling cerebral ischemia-reperfusion injury can deploy IPA as a reference compound where IAA and IBA lack supporting in vivo efficacy data.

Stem Cell Toxicology Screening

IPA's selective cytotoxicity toward MSCs (EC50 0.33–1.87 µM) with concomitant sparing of HepG2 carcinoma cells [3] makes it a valuable tool compound for studying differential indole sensitivity between stem and differentiated cell populations. This profile is not replicated by IAA, which is inactive in MSCs but toxic to HepaRG and T47D cells.

Plant Auxin Bioassays with Enhanced Potency

N-acyl ethanolamine derivatives of IPA exhibit superior rape hypocotyl elongation inhibition compared to their IAA-based counterparts [4]. Agricultural chemical researchers developing synthetic auxin analogs or studying structure-activity relationships in plant growth regulation should prioritize IPA-derived scaffolds for enhanced bioactivity.

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